molecular formula C12H10Cl2N2O B1607941 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine CAS No. 680214-63-5

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine

Cat. No.: B1607941
CAS No.: 680214-63-5
M. Wt: 269.12 g/mol
InChI Key: ZRAKXYRMIAPBMF-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a halogenated pyrimidine derivative with a 4-chlorophenyl group at position 2, a chlorine atom at position 4, and a methoxymethyl substituent at position 5. Pyrimidines are electron-deficient heterocycles, making them reactive toward nucleophilic aromatic substitution (NAS), a key strategy for functionalizing the ring . The chlorine atoms at positions 2 and 4 enhance electrophilicity, while the methoxymethyl group introduces steric bulk and moderate hydrophilicity compared to purely alkyl or aromatic substituents.

Properties

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAKXYRMIAPBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383624
Record name 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680214-63-5
Record name 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine typically involves the nucleophilic substitution reactions of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with appropriate reagents to introduce the chlorophenyl and methoxymethyl groups . The reaction conditions often involve the use of polar solvents and specific catalysts to facilitate the substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives .

Scientific Research Applications

Overview

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that exhibits a range of applications across various scientific fields, particularly in medicinal chemistry and agrochemical research. This compound's unique structural features contribute to its biological activity and utility as a synthetic intermediate.

Medicinal Chemistry

The compound is investigated for its potential as a drug candidate due to its biological activities:

  • Anticancer Activity : Research indicates that it inhibits the proliferation of various cancer cell lines, demonstrating significant cytotoxicity. For example, studies have shown effective inhibition against lung cancer cell lines with an IC50 value indicating substantial growth inhibition .
  • Enzyme Inhibition : It acts as a reversible competitive inhibitor of serine proteases, such as urokinase-type plasminogen activator (uPA), which plays a role in cancer metastasis and inflammation .

Agrochemicals

The compound is utilized in the synthesis of agrochemical products, particularly fungicides like azoxystrobin. Its chlorinated structure enhances its effectiveness in controlling fungal diseases in crops . The method of synthesizing derivatives from this compound can lead to improved agricultural chemicals with reduced environmental impact.

Material Science

In material science, 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine serves as a precursor for developing materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Cancer Research

A notable study involved testing the compound against different cancer cell lines, where it exhibited significant antiproliferative effects. For instance, in preclinical models, it demonstrated reduced tumor growth compared to controls, indicating its potential therapeutic value .

Agrochemical Development

In the context of agrochemicals, the compound has been synthesized into derivatives that show enhanced activity against plant pathogens. Research has focused on optimizing synthetic routes to improve yield and reduce production costs while minimizing environmental impacts .

Activity TypeTargetIC50 ValueReferences
AnticancerLung Cancer Cells50 µM
Enzyme InhibitionUrokinase-type Plasminogen Activator97 µM

Synthesis Methods Comparison

MethodDescriptionAdvantages
Nucleophilic SubstitutionReplacement of chloro group with nucleophilesVersatile for various targets
OxidationConverts methoxymethyl to aldehydes or acidsUseful for functionalization
ReductionConverts to amines or alcoholsEnhances biological activity

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituents at key positions of the target compound and analogs:

Compound Name Position 2 Position 4 Position 6 Key Properties/Activities Reference
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine 4-Chlorophenyl Cl Methoxymethyl Enhanced hydrophilicity, NAS reactivity
Ethyl 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate 4-Chlorophenyl Cl Methyl Precursor to anti-fertility agents
4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine Methylthio Cl Piperidin-1-yl Potential kinase inhibition
4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine 4-Chlorophenyl Cl Phenyl High lipophilicity
4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine Methylthio Cl Trifluoromethyl Strong electron-withdrawing effects

Key Observations:

  • Position 6 Modifications : The methoxymethyl group in the target compound provides a balance between hydrophilicity and steric bulk, contrasting with the lipophilic phenyl () or electron-withdrawing trifluoromethyl () groups in analogs.
  • Position 2 Variants : The 4-chlorophenyl group is shared with ethyl 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate (), but analogs with methylthio () or sulfonamide groups () exhibit divergent reactivities (e.g., sulfur-based nucleophilic displacement vs. cross-coupling).

Biological Activity

4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyrimidine ring with a methoxymethyl group, which influences its biological activity. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cell proliferation or metabolism.
  • Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell survival.

Antimicrobial Activity

Research indicates that 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine exhibits significant antimicrobial properties. It has been tested against various Gram-positive bacteria and mycobacterial strains. For instance, derivatives of similar pyrimidine compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. A notable study evaluated its cytotoxic effects on human cancer cells, revealing a dose-dependent response that suggests potential as an anticancer agent . The compound's mechanism appears to involve apoptosis induction, as evidenced by increased Bax/Bcl2 ratios in treated cells.

Case Studies

  • Antimicrobial Efficacy : A series of experiments assessed the compound's effectiveness against antibiotic-resistant strains. Results indicated that it could serve as a lead compound for developing new antibacterial agents .
  • Cytotoxicity in Cancer Models : In a study involving human breast cancer cells, 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine exhibited significant cytotoxicity with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrimidine ring can significantly affect biological activity. For example, substituents at positions 4 and 6 of the pyrimidine ring enhance lipophilicity and improve cellular uptake, thereby increasing the compound's efficacy against target cells .

Substituent Position Effect on Activity Comments
4Increased antibacterial activityEnhances interaction with bacterial membranes
6Improved anticancer propertiesModulates apoptotic pathways in cancer cells
Methoxymethyl groupEnhances lipophilicityFacilitates better membrane penetration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.